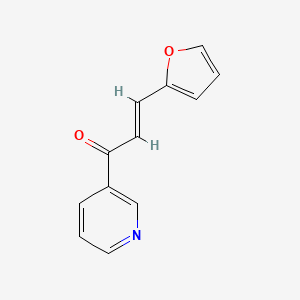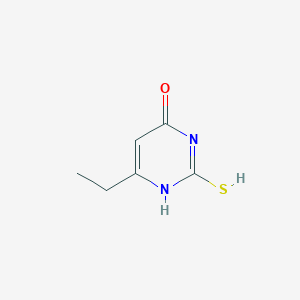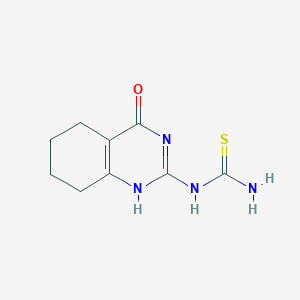![molecular formula C14H15F3N2O3S B7787430 methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate](/img/structure/B7787430.png)
methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate is an organic compound characterized by its unique structure, which includes trifluoromethyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process. Typically, the synthetic route involves:
Starting with thiophene-2-carboxylic acid, which is converted into its methyl ester form.
Introducing the dimethylamino and trifluoromethyl groups through a series of condensation and substitution reactions.
Employing specific catalysts and reagents like trifluoroacetic anhydride and dimethylamine under controlled temperature and pressure conditions to ensure the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up by optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation, forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.
Substitution: : The compound's various functional groups allow for a range of substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like halides and amines in suitable solvents can facilitate substitution reactions under controlled temperatures.
Major Products
Oxidation can yield sulfoxides and sulfones.
Reduction may produce alcohols.
Substitution reactions can lead to a variety of functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its functional groups provide sites for further chemical modifications.
Biology
In medicinal chemistry, this compound has been studied for its potential as an active pharmaceutical ingredient due to its unique trifluoromethyl group, which can influence biological activity and metabolic stability.
Medicine
Research into its pharmacological properties has shown potential in the development of new drugs, particularly in targeting specific enzymes or receptors due to its structural complexity.
Industry
The compound's properties are valuable in materials science, where it can be used in the synthesis of polymers or as an intermediate in the manufacture of specialized chemicals.
Mechanism of Action
The mechanism of action for this compound largely depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, or covalent interactions. Its trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(1E,3Z)-1-(dimethylamino)-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate: : Lacks the trifluoromethyl group.
3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoic acid: : Contains a benzoic acid moiety instead of thiophene.
Uniqueness
The presence of the trifluoromethyl group in methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate distinguishes it from other similar compounds, imparting unique chemical and biological properties such as increased metabolic stability and binding affinity.
By delving into this comprehensive analysis, researchers can explore the full potential of this compound in various scientific and industrial domains.
Properties
IUPAC Name |
methyl 3-[[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3S/c1-19(2)6-4-9(8-11(20)14(15,16)17)18-10-5-7-23-12(10)13(21)22-3/h4-8,18H,1-3H3/b6-4+,9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUCOTQPEHECQT-UFEJRDAESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C/C(=O)C(F)(F)F)/NC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl (2Z)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentanedioate](/img/structure/B7787352.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B7787360.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B7787365.png)
![ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate](/img/structure/B7787379.png)
![ethyl N-{2-cyano-2-[2-(3-methoxyphenyl)hydrazono]acetyl}carbamate](/img/structure/B7787387.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B7787393.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime](/img/structure/B7787397.png)
![3-[(4-chlorophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B7787409.png)
![3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentane-2,4-dione](/img/structure/B7787412.png)



![2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787459.png)
![4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile](/img/structure/B7787471.png)
